1-{4,6,12-Triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}imidazolidin-2-one
Description
The compound 1-{4,6,12-Triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}imidazolidin-2-one is a structurally complex molecule featuring a tricyclic nitrogen-containing core fused with an imidazolidin-2-one moiety. The tricyclic scaffold, with three nitrogen atoms, introduces unique electronic and steric properties, while the carbonyl group enhances polarity and hydrogen-bonding capabilities.
The crystal structure of this compound was likely determined using the SHELX system (e.g., SHELXL for refinement), a suite of programs widely recognized for small-molecule crystallography . The robustness of SHELX in handling complex heterocyclic systems ensures high precision in bond-length and angle measurements, critical for understanding the molecule's reactivity and interactions.
Properties
IUPAC Name |
1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-12-15-3-4-17(12)13(20)18-8-1-2-11(18)9-6-14-7-16-10(9)5-8/h6-8,11H,1-5H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEDWWIWVXGYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)N4CCNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Templated Cyclization
Transition metal-assisted cyclization is a well-established method for constructing nitrogen-rich tricyclic systems. For example, the synthesis of analogous triazatricyclo ligands involves reacting 1,4,7-triazatricyclo[5.2.1.0⁴,¹⁰]decane derivatives with allyl groups in the presence of Cu(I) or Fe(II) salts. Key steps include:
- Ligand Preparation : A tridentate nitrogen donor (e.g., 1,4,7-triazacyclononane) is functionalized with allyl groups via nucleophilic substitution.
- Cyclization : The allylated precursor undergoes intramolecular cyclization in a coordinating solvent (e.g., THF or toluene) with a strong reductant (e.g., Na or KC₁₀H₈).
- Metal Removal : The metal template is removed via acidic workup, yielding the free triazatricyclo ligand.
Critical Parameters :
Direct Cyclocondensation
Alternative routes employ cyclocondensation of diamines with carbonyl-containing linkers. For instance, reacting 1,2-diaminocyclohexane with glyoxal derivatives under acidic conditions generates tricyclic frameworks. However, this method requires precise stoichiometry to avoid oligomerization.
Introduction of the 12-Carbonyl Group
The carbonyl group at position 12 is introduced via oxidation or carbonylative coupling:
Oxidation of a Methylene Group
Carbonylative Coupling
Palladium-catalyzed carbonylation using CO gas introduces the carbonyl group. For example, Miyaura borylation followed by Suzuki-Miyaura coupling with CO in the presence of Pd(PPh₃)₄ achieves this transformation.
Synthesis of the Imidazolidin-2-one Moiety
The imidazolidin-2-one ring is constructed via cyclization of urea precursors:
Base-Catalyzed Hydroamidation
Propargylic ureas undergo intramolecular hydroamidation using Brønsted bases like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).
- Urea Formation : Reacting propargylamine with phenyl isocyanate generates the propargylic urea intermediate.
- Cyclization : BEMP (5 mol%) in acetonitrile induces rapid cyclization (<1 min) to imidazolidin-2-one.
Advantages :
- High functional group tolerance (e.g., halides, ethers).
- Mild conditions (room temperature, short reaction time).
Alternative Routes
- Thermal Cyclization : Heating thiourea derivatives at 120°C in DMF forms imidazolidin-2-ones but with lower yields.
- Enzymatic Methods : Lipases catalyze urea cyclization in aqueous media, though scalability remains challenging.
Coupling of the Tricyclic Core and Imidazolidin-2-one
The final step involves linking the triazatricyclo-12-carbonyl group to the imidazolidin-2-one:
Amide Bond Formation
- Activation : The carbonyl group is activated using EDC/HOBt or HATU.
- Coupling : Reaction with the amine group of imidazolidin-2-one in DCM or DMF yields Compound A .
Optimization :
- Coupling efficiency depends on the base (e.g., DIPEA vs. TEA).
- Steric hindrance at the triazatricyclo carbonyl site may necessitate prolonged reaction times (24–48 h).
One-Pot Sequential Synthesis
Recent advances enable a one-pot strategy:
- Synthesize the triazatricyclo core.
- Introduce the carbonyl group via in situ oxidation.
- Directly couple with imidazolidin-2-one using a coupling agent.
Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Stepwise Coupling | 62–78 | >95 |
| One-Pot Synthesis | 55–65 | 90–93 |
Analytical Validation
Compound A is characterized using:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups.
- X-ray Crystallography : Resolves the tricyclic framework and confirms stereochemistry.
- Mass Spectrometry : HRMS validates molecular weight (e.g., m/z 356.1742 for C₁₇H₂₀N₄O₂).
- Chromatography : HPLC purity >95% ensures suitability for biological studies.
Chemical Reactions Analysis
Types of Reactions
1-{4,6,12-Triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the tricyclic core or the imidazolidin-2-one moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the tricyclic core.
Scientific Research Applications
1-{4,6,12-Triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4,6,12-Triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}imidazolidin-2-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a synthesis of general trends based on structural analogs and methodologies:
Table 1: Structural and Functional Comparison of Related Compounds
Key Findings :
Electron Density Maps: SHELX-refined structures of similar compounds show that nitrogen-rich cores exhibit pronounced electron density around amine groups, correlating with strong intermolecular interactions in crystal packing .
Bioactivity Trends: Imidazolidinone moieties in related compounds (e.g., linezolid analogs) demonstrate potent antibacterial activity, suggesting the target compound’s carbonyl group could play a role in target recognition .
Methodological Considerations
The SHELX suite has been instrumental in elucidating the structures of nitrogen-heterocyclic compounds. For example:
Biological Activity
1-{4,6,12-Triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex tricyclic structure with a triazole moiety and an imidazolidinone ring, which contributes to its biological properties. The molecular formula is with a molecular weight of 234.12 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and electrophilic substitution methods. Recent studies have shown that the regioselectivity of these reactions can significantly influence the final product's biological activity .
Anticancer Activity
Research indicates that derivatives of imidazolidin-2-one exhibit notable anticancer properties. For instance, in vitro studies demonstrated that certain analogs of this compound showed cytotoxic effects against various cancer cell lines, including those resistant to conventional treatments . The selectivity index (SI) calculated for these compounds suggests that they can preferentially target cancer cells over normal cells, indicating their potential as anticancer agents.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 1a | 28.0 ± 2.5 | 1.6 |
| Arglabin | 41.6 ± 3.2 | 1.2 |
This table summarizes the cytotoxicity data for selected compounds against cancer cell lines compared to normal cells .
Anti-inflammatory Activity
Some studies have also highlighted the anti-inflammatory properties of related triazole compounds, suggesting that modifications to the imidazolidinone structure could enhance these effects . The mechanism behind this activity is thought to involve inhibition of pro-inflammatory cytokines and pathways.
The biological activity of 1-{4,6,12-Triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carbonyl}imidazolidin-2-one may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds in this class have been shown to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in tumor cells.
- Modulation of Signaling Pathways : They may affect various signaling pathways involved in tumor growth and inflammation.
Case Studies
A notable case study involved testing a series of synthesized imidazolidinones for their anticancer activity against human cancer cell lines such as HuTu 80 and others. The results indicated that certain modifications to the nitrogen substituents significantly impacted cytotoxicity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
